3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester
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Description
“3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester” is a chemical compound with the molecular formula C14H13N3O3 . It is a derivative of pyrazine, a class of compounds known for their versatility in pharmacological activity .
Molecular Structure Analysis
Pyrazine derivatives possess numerous noteworthy pharmacological effects . The three-dimensional structures of these compounds can be predicted using energy minimization and low mode molecular dynamics .Chemical Reactions Analysis
The synthesis of pyrazinamide analogues involves the reaction of pyrazine-2-carboxylic acids with various aliphatic and aromatic amines in the presence of Yamaguchi reagent and 4-dimethylaminopyridine . The yield of the pyrazine-2-carboxamides and the reaction time depend on the type of the amine (aliphatic vs aromatic), substitution pattern, and number of substituents on the aromatic amines .Physical and Chemical Properties Analysis
Esters, like the compound , are polar but do not engage in hydrogen bonding with one another, resulting in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water .Mechanism of Action
While the exact mechanism of action for “3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester” is not specified, pyrazinamide, a similar compound, is a crucial first-line drug for tuberculosis treatment . Researchers have found new potential targets of pyrazinamide or its active form, pyrazinoic acid .
Properties
IUPAC Name |
methyl 3-[(4-methylbenzoyl)amino]pyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-3-5-10(6-4-9)13(18)17-12-11(14(19)20-2)15-7-8-16-12/h3-8H,1-2H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGFVTPKEAFGMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC=CN=C2C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00471832 |
Source
|
Record name | 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-77-2 |
Source
|
Record name | 3-[(4-Methylbenzoyl)amino]pyrazine-2-carboxylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00471832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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